molecular formula C9H11NO4 B12568417 1,2-Propanediol, 1-(2-nitrophenyl)- CAS No. 182131-72-2

1,2-Propanediol, 1-(2-nitrophenyl)-

Cat. No.: B12568417
CAS No.: 182131-72-2
M. Wt: 197.19 g/mol
InChI Key: DQNAOMHOXZEUOE-UHFFFAOYSA-N
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Description

The compound features a nitro group (-NO₂) at the ortho position of the phenyl ring attached to the 1,2-propanediol backbone, which likely influences its polarity, solubility, and reactivity compared to unsubstituted or differently substituted analogs .

Properties

CAS No.

182131-72-2

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(2-nitrophenyl)propane-1,2-diol

InChI

InChI=1S/C9H11NO4/c1-6(11)9(12)7-4-2-3-5-8(7)10(13)14/h2-6,9,11-12H,1H3

InChI Key

DQNAOMHOXZEUOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1[N+](=O)[O-])O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 1-(2-nitrophenyl)- typically involves the nitration of 1,2-propanediol. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst. The process may involve multiple steps to ensure the selective nitration at the desired position on the propanediol molecule.

Industrial Production Methods

Industrial production of 1,2-Propanediol, 1-(2-nitrophenyl)- can be achieved through large-scale nitration processes. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1-(2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,2-Propanediol, 1-(2-aminophenyl)-.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitro alcohols and nitro acids.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

1,2-Propanediol, 1-(2-nitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent on the phenyl ring significantly alters molecular weight, polarity, and functional group interactions. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications References
1,2-Propanediol, 1-(2-nitrophenyl)- C₉H₁₁NO₄ -NO₂ (ortho) ~197.19 (calculated) High polarity, potential for nitro-group redox chemistry Inferred
1,2-Propanediol, 1-phenyl- C₉H₁₂O₂ -H (unsubstituted) 152.19 Moderate polarity; used as a synthon in organic reactions
1-(3-Trifluoromethylphenyl)-1,2-propanediol C₁₀H₁₁F₃O₂ -CF₃ (meta) 220.19 Enhanced lipophilicity; fluorinated groups improve metabolic stability
1-(3,4-Dimethoxyphenyl)-1,2-propanediol C₁₁H₁₆O₄ -OCH₃ (para/meta) 212.25 Increased solubility in polar solvents; methoxy groups enable π-stacking interactions
Key Observations:
  • Methoxy or trifluoromethyl substituents modulate solubility differently .
  • Reactivity : The nitro group is electron-withdrawing, which may stabilize intermediates in reduction or nucleophilic substitution reactions. This contrasts with electron-donating methoxy groups in C₁₁H₁₆O₄ analogs .

Toxicity and Stability

Nitroaromatic compounds are often associated with higher toxicity due to their redox activity. The nitro group in 1-(2-nitrophenyl)- may pose similar risks, requiring careful handling compared to non-nitro analogs like 1-phenyl-1,2-propanediol (CAS 1855-09-0) .

Data Tables for Key Analogs

Table 1: Structural and Physical Properties

Property 1-(2-Nitrophenyl)- (Inferred) 1-Phenyl- 1-(3-CF₃-phenyl)- 1-(3,4-Dimethoxyphenyl)-
Molecular Formula C₉H₁₁NO₄ C₉H₁₂O₂ C₁₀H₁₁F₃O₂ C₁₁H₁₆O₄
Molecular Weight (g/mol) 197.19 152.19 220.19 212.25
Substituent Position ortho-NO₂ -H meta-CF₃ para/meta-OCH₃
Key Functional Groups -NO₂, -OH -OH -CF₃, -OH -OCH₃, -OH

Notes and Limitations

Data Gaps : Direct experimental data for 1-(2-nitrophenyl)-1,2-propanediol are absent in the provided evidence; comparisons rely on structural analogs.

Substituent Position Effects : Ortho-substitution (e.g., nitro) may introduce steric hindrance or intramolecular hydrogen bonding, altering reactivity compared to meta/para-substituted analogs .

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